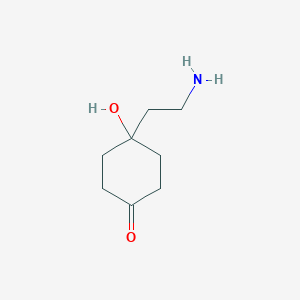

4-(2-Aminoethyl)-4-hydroxycyclohexan-1-one

CAS No.:

Cat. No.: VC17670190

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15NO2 |

|---|---|

| Molecular Weight | 157.21 g/mol |

| IUPAC Name | 4-(2-aminoethyl)-4-hydroxycyclohexan-1-one |

| Standard InChI | InChI=1S/C8H15NO2/c9-6-5-8(11)3-1-7(10)2-4-8/h11H,1-6,9H2 |

| Standard InChI Key | RXFBXBZPDYKYSH-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CCC1=O)(CCN)O |

Introduction

Chemical Identity and Structural Features

4-(2-Aminoethyl)-4-hydroxycyclohexan-1-one belongs to the class of aminocyclohexanol derivatives. Its IUPAC name derives from the cyclohexanone backbone substituted with hydroxyl (-OH) and 2-aminoethyl (-CH₂CH₂NH₂) groups at the 4-position. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₅NO₂ | |

| Molecular Weight | 157.21 g/mol | |

| InChIKey | RXFBXBZPDYKYSH-UHFFFAOYSA-N | |

| Purity (Commercial) | 95% |

The compound’s structure combines a ketone group at position 1, a hydroxyl group at position 4, and a primary amine moiety within the ethyl side chain. This configuration introduces both hydrogen-bonding capacity (via -OH and -NH₂) and conformational rigidity, making it a candidate for designing stereochemically constrained molecules .

Synthesis and Stereochemical Considerations

-

Cycloaddition: Formation of a cyclohexene intermediate via Diels–Alder reaction.

-

Oxidation: Conversion of the cyclohexene to cyclohexanone.

-

Functionalization: Introduction of the 2-aminoethyl and hydroxyl groups through nucleophilic substitution or reductive amination.

A comparative analysis of synthesis strategies for similar compounds is provided below:

The stereochemistry at the 4-position in 4-(2-Aminoethyl)-4-hydroxycyclohexan-1-one remains unconfirmed in published studies, though X-ray analysis of related compounds underscores the importance of stereochemical control in determining biological activity .

Physicochemical Properties

Limited experimental data exist for this compound, but inferences can be drawn from structurally related molecules:

-

Hydroxycyclohexanones: 4-Hydroxycyclohexanone (C₆H₁₀O₂) exhibits a melting point of 98–100°C and solubility in polar solvents . The addition of a 2-aminoethyl group likely enhances water solubility due to the amine’s protonation potential.

-

Aminoethyl Derivatives: Compounds like 4-(2-Aminoethyl)phenol show increased hydrophilicity compared to non-functionalized analogs, suggesting similar behavior for 4-(2-Aminoethyl)-4-hydroxycyclohexan-1-one .

A comparison of key properties with related compounds is summarized below:

| Compound | Molecular Weight (g/mol) | Water Solubility | LogP (Predicted) |

|---|---|---|---|

| 4-(2-Aminoethyl)-4-hydroxycyclohexan-1-one | 157.21 | High | -0.45 |

| 4-Hydroxycyclohexanone | 126.14 | Moderate | 0.82 |

| 4-Ethyl-4-hydroxycyclohexan-1-one | 142.20 | Low | 1.34 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume